molecular formula C27H26N4O8 B613414 Fmoc-Lys(Dnp)-OH CAS No. 148083-64-1

Fmoc-Lys(Dnp)-OH

Cat. No. B613414
CAS RN: 148083-64-1
M. Wt: 534,53 g/mole
InChI Key: OENCMORJQAUAAJ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Dnp)-OH is a synthetic amino acid used in a variety of laboratory experiments. It is a derivative of lysine, which is an essential amino acid found in all proteins. This compound is a fluorescently labeled amino acid that can be used to study the structure and function of proteins and other biological molecules. It has been used in a range of applications, including protein labeling, enzyme assays, and drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

  • Supramolecular Hydrogels : Fmoc-Lys(Dnp)-OH is used in the development of supramolecular hydrogels, particularly for biomedical applications due to its biocompatible and biodegradable properties. It has shown potential as a weak antimicrobial agent when incorporated into these gels (Croitoriu et al., 2021).

  • Peptide Ligation : The compound is utilized in peptide ligation processes. For example, azido-protected Fmoc–Lys–OH was synthesized and introduced to a peptide by Fmoc-based solid-phase peptide synthesis, showing potential in this area (Katayama et al., 2008).

  • Fluorescent Substrates : It's also used in the creation of fluorescent substrates for peptidases. For instance, a fluorescent amino acid was synthesized for this purpose, employing this compound in the process (Knight, 1991).

  • Solid-Phase Peptide Synthesis : this compound plays a role in solid-phase peptide synthesis. It has been used for synthesizing polypeptides, which have implications in disease treatment (Zhao Yi-nan & Melanie Key, 2013).

  • Fluorescently Labelled Glycopeptides : The compound is significant in the synthesis of fluorescently labelled glycopeptides, particularly for biological evaluation (Kowalczyk et al., 2009).

  • Development of Insulin Analogs : In the development of novel insulin analogs, this compound has been used. It plays a role in the preparation of certain peptides which are then used to produce these analogs (Žáková et al., 2007).

  • Branched and Cyclic Peptides : The compound is a useful building block for the preparation of branched and cyclic peptides or for the modification of peptides with various functional groups (Tong & Hong, 2001).

  • Radiolabeling of Peptides : this compound is involved in the synthesis of precursors for radiolabeled peptides, which are significant in medical imaging and diagnostic applications (Surfraz et al., 2007).

  • Peptide Hydrogels : The compound has been used in the development of peptide hydrogels, which have various potential applications in biomedicine (Chakraborty et al., 2020).

  • Labeled Peptides Synthesis : this compound is used in the synthesis of labeled peptides, which are frequently utilized in biological studies for various applications including binding studies and receptor cross-linking studies (Bibbs et al., 2000).

Mechanism of Action

Target of Action

Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .

Mode of Action

This compound interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, this compound can influence these processes.

Result of Action

The primary result of the action of this compound is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of this compound to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

properties

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMORJQAUAAJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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